molecular formula C30H37F12MoNO2 B162669 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) CAS No. 139220-25-0

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)

Cat. No. B162669
M. Wt: 767.5 g/mol
InChI Key: SKVDWEMQFYIDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Schrock’s Catalyst, is a derivative of molybdenum (VI) that can metathesize many ordinary olefins, especially terminal olefins . It can also ring-open metathesis polymerize (ROMP) many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers .


Molecular Structure Analysis

The molecular formula of this compound is C30H37F12MoNO2 . Unfortunately, the specific molecular structure is not provided in the available resources.


Chemical Reactions Analysis

This compound is known to metathesize many ordinary olefins, especially terminal olefins . It can also ROMP many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers .


Physical And Chemical Properties Analysis

This compound appears as a yellow to orange powder . It is insoluble in water . The molecular weight is 767.5 g/mol . It is air sensitive and moisture sensitive, and should be stored at 2-8 °C .

Scientific Research Applications

Catalytic Properties

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) and related molybdenum(VI) complexes exhibit significant catalytic properties. These complexes are efficient catalysts for olefin epoxidation reactions, as demonstrated by various studies. For instance, research shows that dioxidomolybdenum(VI) complexes containing specific ligands can act as efficient and selective catalysts for epoxidation of various olefins, including challenging substrates like 1-octene or limonene, converting them to their corresponding epoxides (Mayilmurugan et al., 2013). Similarly, other studies indicate that molybdenum complexes with different ligands have been used successfully as catalysts in olefin epoxidation, demonstrating high selectivity and activity (Bruno et al., 2006), (Bruno et al., 2007).

Structural and Magnetic Properties

In addition to catalytic applications, these molybdenum(VI) complexes are notable for their interesting structural and magnetic properties. One study reports the synthesis and structural analysis of heptacoordinated molybdenum(VI) complexes, showcasing a rare case of Mo(VI) ion without any multiply bonded terminal ligands. These complexes exhibit unique structural features and demonstrate significant magnetic properties, including the characterization of a stable molybdenum(VI) amidophenoxide radical (Hänninen et al., 2013).

Applications in Thin Film Deposition

Molybdenum(VI) complexes have also found applications in thin-film deposition technologies. A study on bis(tert-butylimido)-molybdenum(VI) frameworks demonstrated their use in atomic layer deposition (ALD) and chemical vapor deposition of molybdenum-containing thin films. The research highlights the thermal robustness and volatility of these complexes, making them suitable for high-temperature ALD processes (Land et al., 2023).

Solvent Extraction Applications

Additionally, these complexes have been explored in the context of solvent extraction. For instance, research into the solvent extraction of molybdenum(VI) using ionic liquids as diluents has been conducted. This work involves recovering molybdenum from aqueous solutions, indicating the potential for these complexes in industrial extraction and purification processes (Quijada-Maldonado et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVDWEMQFYIDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37F12MoNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)
Reactant of Route 2
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)
Reactant of Route 3
Reactant of Route 3
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)
Reactant of Route 4
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)
Reactant of Route 5
Reactant of Route 5
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)
Reactant of Route 6
Reactant of Route 6
2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)

Citations

For This Compound
8
Citations
T Tang, G Ahumada, CW Bielawski - Polymer Chemistry, 2020 - pubs.rsc.org
The ring-opening metathesis polymerization of barrelene (bicyclo[2.2.2]octa-2,5,7-triene) is described. The monomer was synthesized using an optimized route and characterized, for …
Number of citations: 5 pubs.rsc.org
RL Halbach, T Dupper, CR López-Barrón… - …, 2022 - ACS Publications
A series of aluminum aryloxides of types [Al(OAr) 3 ] and [Al(OAr) 2 Cl] (Ar = 4-CH 3 C 6 H 4 , 4-PhC 6 H 4 , 2-iPr-C 6 H 4 , 2-tBu-C 6 H 4 , 2,6-iPr 2 C 6 H 3 , and 2,6-Cl 2 C 6 H 3 ) were …
Number of citations: 2 pubs.acs.org
CW Bielawski - Polymer, 2020 - scholar.archive.org
The ring-opening metathesis polymerization of barrelene (bicyclo [2.2. 2] octa-2, 5, 7-triene) is described. The monomer was synthesized using an optimized route and characterized, for …
Number of citations: 3 scholar.archive.org
G Park, CW Bielawski - Macromolecules, 2021 - ACS Publications
The ring opening metathesis polymerization of cyclic allenes is described. Treating the monomers to a Grubbs-type catalyst afforded polymers that featured allenes integrated into their …
Number of citations: 6 pubs.acs.org
AD Sullivan - 2009 - library-archives.canada.ca
A methodology was developed to reuse and easily separate catalysts for the asymmetric cycloisomerization of enynes. The method involves the creation of catalyst …
Number of citations: 2 library-archives.canada.ca
MJ Hass - 2011 - era.library.ualberta.ca
A method was developed to immobilize and reuse a catalyst for the asymmetric cycloisomerization of enynes. Immobilization is achieved through use of metal containing monomers, …
Number of citations: 2 era.library.ualberta.ca
S Zhang - 2020 - search.proquest.com
We have developed a broadly applicable strategy for the enantioselective and diastereodivergent synthesis of unprotected α-secondary amines, secondary and tertiary alcohols from …
Number of citations: 2 search.proquest.com
TC Masinda - 2016 - North-West University (South Africa)
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.